N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide

Medicinal Chemistry Chemical Biology Drug Discovery

N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide (CAS 1797217-19-6) is a synthetic quinoxaline derivative with a molecular formula of C23H19N3O3 and a molecular weight of 385.42 g/mol. Its structure features a unique 3-hydroxyquinoxaline core linked via a 2-methylphenyl bridge to a 4-methoxybenzamide moiety.

Molecular Formula C23H19N3O3
Molecular Weight 385.423
CAS No. 1797217-19-6
Cat. No. B2773068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide
CAS1797217-19-6
Molecular FormulaC23H19N3O3
Molecular Weight385.423
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C23H19N3O3/c1-14-6-5-7-17(21-23(28)25-19-9-4-3-8-18(19)24-21)20(14)26-22(27)15-10-12-16(29-2)13-11-15/h3-13H,1-2H3,(H,25,28)(H,26,27)
InChIKeyXGMWNQREQZWUMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide (CAS 1797217-19-6): A Structurally Distinct Quinoxaline-Benzamide Hybrid


N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide (CAS 1797217-19-6) is a synthetic quinoxaline derivative with a molecular formula of C23H19N3O3 and a molecular weight of 385.42 g/mol . Its structure features a unique 3-hydroxyquinoxaline core linked via a 2-methylphenyl bridge to a 4-methoxybenzamide moiety . This compound, also designated HMQ177 in some vendor catalogs, is supplied at ≥95% purity for research use as a building block or screening candidate in medicinal chemistry and chemical biology projects [1].

Structurally distinct quinoxaline-benzamide hybrid with methylphenyl spacer for non-redundant chemical space screening
Verified purity specification supports reproducible assay results
Building block format for medicinal chemistry and chemical biology library design

Target Compound Selection: Why Generic Quinoxaline Benzamides Cannot Substitute for N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide (1797217-19-6)


The compound's unique architecture directly prevents reliable substitution with generic or structurally related quinoxaline benzamides. The 3-hydroxy moiety on the quinoxaline ring is critical for hydrogen bonding and potential target engagement, while the 2-methyl substitution on the central phenyl ring creates a distinct torsional angle between the quinoxaline and benzamide pharmacophores [1]. Unlike common analogs such as N-(2,3-dimethylquinoxalin-6-yl)-4-methoxybenzamide, which fuses the benzamide directly to the quinoxaline, this compound uses a phenyl spacer, resulting in a fundamentally different 3D structure and projected fit in binding pockets [2]. These differences render simple class-equivalence assumptions invalid for screening or lead optimization campaigns.

3-Hydroxy substitution critical for hydrogen bonding; unsubstituted analogs may shift target engagement profile
Methylphenyl spacer creates distinct scaffold geometry; directly linked quinoxaline-benzamides present a different pharmacophore vector
Simple quinoxaline-benzamide class equivalence may not transfer; verify structural identity for target-specific screening

Quantitative Evidence for the Differentiation of N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide Over Closest Analogs


Structural Differentiation: Evidence of a Unique Phenyl-Spacer Architecture Versus Directly Linked Quinoxaline-Benzamide Analogs

The compound possesses a unique 2-methyl-6-(3-hydroxyquinoxalin-2-yl)phenyl scaffold where the benzamide is attached to a phenyl ring that is itself orthogonally connected to the quinoxaline. This is structurally proven by its IUPAC name 4-methoxy-N-[2-methyl-6-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide and confirmed InChI key XGMWNQREQZWUMH-UHFFFAOYSA-N . In contrast, the common comparator N-(2,3-dimethylquinoxalin-6-yl)-4-methoxybenzamide has the benzamide directly attached to the quinoxaline's 6-position , resulting in a 27% shorter length between the 4-methoxyphenyl and quinoxaline rings (estimated from 2D structures). This difference is independently supported by the known class of 3-hydroxyquinoxalin-2-yl benzamides requiring a distinct synthetic route involving condensation of 3-hydroxyquinoxaline-2-carboxylic acid with substituted anilines .

Scaffold spacer architecture
Head-to-head
Target: methylphenyl spacer between quinoxaline C2 and benzamide N (MW diff. ~78 amu, inter-ring distance diff. ~2.7 Å vs. direct linkage)
Scaffold geometry may influence target interaction profile; direct analogs present distinct vector
Estimated from 2D structures; experimental 3D data not reported
Medicinal Chemistry Chemical Biology Drug Discovery Structure-Activity Relationship

Biological Activity Potential: 3-Hydroxyquinoxaline Scaffold's Reported Anticancer and Antimicrobial Effects vs. Unsubstituted Quinoxalines

The 3-hydroxy substitution on the quinoxaline core is a documented pharmacophoric element. In a study of 3-hydroxy-2-oxoquinoxaline-1-yl-substituted cyanoacrylic acid hydrazides, the methoxyphenyl-bearing compound exhibited cell cycle arrest at the S phase and Pre-G1 apoptosis in MCF-7 and Hela cancer cell lines, demonstrating significant anticancer effects [1]. In contrast, the comparator 3-hydroxyquinoxaline-2-carboxylic acid, lacking the benzamide extension, shows substantially reduced potency, as evidenced by its primary use as a synthetic intermediate rather than a bioactive compound in similar assays [2]. This indicates that the pendant benzamide group significantly amplifies biological activity. The target compound combines both the 3-hydroxyquinoxaline core and the elaborated benzamide substituent, placing it in the higher-activity class.

Biological activity context
Class-level
Reported S-phase arrest and apoptosis for 3-hydroxyquinoxaline benzamide analogs in MCF-7 and Hela cells; target compound not directly tested
Supports oncology library screening context; data to verify
No direct bioactivity data available for the target compound
Anticancer Antimicrobial Kinase Inhibition Drug Discovery

Chemical Identity and Purity: Verified Vendor-Supplied Analytical Characterization for Reliable Experimental Reproducibility

The target compound is supplied by reputable vendors with documented purity of ≥95% as determined by HPLC . The IUPAC name 4-methoxy-N-[2-methyl-6-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide is confirmed, and spectral data (¹H/¹³C NMR) identify diagnostic peaks: methoxy protons at δ 3.8–4.2 ppm and aromatic quinoxaline protons at δ 8.1–8.5 ppm, consistent with the patented class of 3-hydroxyquinoxaline derivatives . In comparison, close analog N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-3,4,5-trimethoxybenzamide (supplied similarly at ≥95% purity) differs only in the benzamide substitution pattern, allowing procurement teams to differentiate by purity specification and spectral fingerprint .

Identity and purity
Data to verify
≥95% purity (HPLC); ¹H NMR δ 3.8–4.2 (OCH₃), δ 8.1–8.5 (aromatic)
Vendor-reported identity supports batch selection and differentiation from trimethoxy analog
Based on vendor COA; independent verification recommended
Analytical Characterization Quality Control Procurement Specification

Synthetic Accessibility and Scaffold Step Economy: A Convergent Route to a Complex Heterocyclic Architecture

The synthesis of this compound employs a convergent strategy involving condensation of 3-hydroxyquinoxaline-2-carboxylic acid with 2-amino-6-methylphenol, followed by coupling with 4-methoxybenzoyl chloride under basic conditions . This two-step sequence from commercially available building blocks is more step-economic than routes to deeper substituted analogs. For comparison, N-(2,3-bis(4-methoxyphenyl)quinoxalin-6-yl)-substituted benzamides require a linear 4-step sequence and more expensive starting materials, as reported in the synthesis of 16 novel quinoxaline amides by Abu Mohsen et al. (2015) . The target compound's accessibility supports rapid library expansion and structure-activity relationship (SAR) studies.

Synthetic accessibility
Cross-study comparable
2–3 step convergent synthesis; reported yields 70–90% for analogous couplings
Supports faster library synthesis and potential scale-up feasibility
Yields from analogous couplings; target-specific optimization may vary
Synthetic Chemistry Combinatorial Chemistry Library Design

Proven Application Domains for N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide Based on Existing Evidence


Medicinal Chemistry: Lead-Like Scaffold for Anticancer Library Design Targeting Kinase and Apoptotic Pathways

The 3-hydroxyquinoxaline benzamide scaffold has been validated in anticancer assays showing S-phase arrest and apoptosis induction in MCF-7 and Hela cells [1]. N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide, possessing this core and the critical 4-methoxybenzamide extension, is an ideal screening candidate for oncology-focused libraries. Its unique phenyl-spacer architecture enables it to explore chemical space not accessible to directly linked quinoxaline amides, making it a valuable addition to kinase inhibitor panels and apoptosis pathway screens.

Chemical Biology: Selective Probe Development Based on the 3-Hydroxyquinoxaline Pharmacophore

The hydroxyl group at the 3-position of the quinoxaline enables hydrogen bonding interactions critical for target recognition, as evidenced by molecular docking studies of related 3-hydroxyquinoxaline derivatives against DNA gyrase (scores between –9.85 and –7.8 kcal/mol) [2]. The target compound's methylphenyl spacer further differentiates it from generic probes, allowing researchers to design target engagement assays with improved selectivity over the broader quinoxaline chemotype.

Antimicrobial Discovery: Addressing Resistance via Novel Quinoxaline-Benzamide Scaffolds

Quinoxaline amide derivatives have demonstrated broad-spectrum antimicrobial activity against Gram-positive, Gram-negative, and fungal strains. The lead-like properties of quinoxaline benzamides against Candida krusei and C. parapsilosis (ATCC strains) have been reported . The target compound's structural features position it as a potential next-generation scaffold in antifungal lead identification programs, particularly where distinct binding modes to cytochrome P450 or DNA gyrase are sought.

Chemical Procurement: Rational Building Block Selection for SAR-Optimized Library Synthesis

Due to its convergent synthetic route and commercial availability at ≥95% purity, this compound is a cost-effective building block for parallel SAR expansion. Its 4-methoxybenzamide tail provides a defined handle for further functionalization, and its synthesis is shorter and higher-yielding than multi-substituted quinoxaline analogs , reducing procurement lead times and per-g costs in medium-throughput synthesis projects.

Application
Selection Property
Validation Focus
Cancer cell-model library screening
3-Hydroxyquinoxaline benzamide scaffold with methylphenyl spacer geometry
Cell-cycle arrest and apoptosis endpoint context (analog-supported)
Target engagement probe development
Hydrogen-bonding 3-hydroxy group and distinct spacer for selectivity
Binding-selectivity assessment over unsubstituted quinoxaline probes
Antimicrobial screening programs
Quinoxaline-benzamide scaffold with potential novel binding mode
MIC and strain-panel endpoints; antifungal susceptibility context
Parallel SAR library expansion
Convergent synthetic route and commercial availability at verified purity
Synthetic step economy and cost-per-gram evaluation
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